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Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987 Get Quote

Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for

the compound 2-Dec-1-yn-5-yloxyoxane (CAS No. 223734-62-1). The following guide is a

comprehensive, predictive analysis based on the known spectroscopic behavior of its

constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain,

and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured

to be representative for a molecule of this nature.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Dec-1-yn-5-yloxyoxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.65 t 1H
O-CH-O (anomeric

proton on oxane)

~3.90 m 1H
O-CH₂ (axial on

oxane)

~3.75 m 1H
CH-O (on decyn

chain)

~3.50 m 1H
O-CH₂ (equatorial on

oxane)

~2.40 t 2H CH₂-C≡C

~2.05 t 1H C≡C-H

~1.80 - 1.50 m 8H
Aliphatic CH₂ (oxane

and decyn chain)

~1.40 - 1.25 m 6H
Aliphatic CH₂ (decyn

chain)

~0.90 t 3H CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~98.0 O-CH-O (anomeric carbon)

~84.0 C≡C-H

~75.0 CH-O (on decyn chain)

~69.0 C≡C-H

~62.0 O-CH₂ (on oxane)

~35.0 - 19.0 Aliphatic CH₂ (multiple signals)

~14.0 CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (terminal alkyne)

~2930 Strong C-H stretch (aliphatic)

~2860 Strong C-H stretch (aliphatic)

~2120 Weak, Sharp
C≡C stretch (terminal alkyne)

[1]

~1120 Strong C-O stretch (ether)

~1075 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Predicted Assignment

238.37 [M]⁺ (Molecular Ion)

153.13 [M - C₅H₉O]⁺ (Loss of oxanyl group)

85.06 [C₅H₉O]⁺ (Oxanyl cation)

Experimental Protocols
The following are standard methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-Dec-1-yn-5-yloxyoxane is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program with a

spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2

seconds. A total of 16 scans are co-added.

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program

with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay

of 3 seconds. A total of 1024 scans are co-added.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy
Sample Preparation: A small drop of neat liquid 2-Dec-1-yn-5-yloxyoxane is placed

between two sodium chloride (NaCl) plates to create a thin film.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum

of the clean NaCl plates is first acquired and automatically subtracted from the sample

spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is then plotted as transmittance versus wavenumber.

Mass Spectrometry
Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is utilized.

GC Separation: A 1 µL aliquot of the sample solution is injected into the GC, which is

equipped with a non-polar capillary column. A temperature gradient is used to ensure

separation from any potential impurities.

MS Acquisition: The EI source is operated at 70 eV. The mass analyzer is set to scan a

mass-to-charge (m/z) range of 40-400 amu.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.

Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
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Caption: Experimental workflow from sample preparation to structural confirmation.
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Proposed Structure:
2-Dec-1-yn-5-yloxyoxane

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Identify Key Functional Groups:
- Terminal Alkyne (≡C-H, C≡C)

- Ether (C-O)

Determine Carbon-Hydrogen Framework:
- Number of unique protons/carbons

- Connectivity via coupling
- Anomeric proton of oxane

Confirm Molecular Formula & Key Fragments:
- Molecular Weight (238.37)

- Loss of oxanyl group

Structural Elucidation Complete

Click to download full resolution via product page

Caption: Logical diagram for spectroscopic-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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